molecular formula C10H12ClNO B2858312 3-chloro-N-methyl-N-phenylpropanamide CAS No. 89585-53-5

3-chloro-N-methyl-N-phenylpropanamide

Cat. No.: B2858312
CAS No.: 89585-53-5
M. Wt: 197.66
InChI Key: ZOZNUSUQHMUWGY-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-N-phenylpropanamide (CAS No: 89585-53-5) is an N-methylated propanamide derivative with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound serves as a valuable chemical intermediate and scaffold in scientific research, particularly in the design and synthesis of novel bioactive molecules. Its structure, characterized by a chloroalkyl chain and a tertiary amide group, allows for further functionalization and incorporation into more complex chemical architectures. One of the most promising research applications for this compound and its structural analogs is in the field of agricultural chemistry. Recent studies have demonstrated that 3-phenylpropanamide derivatives exhibit significant antibacterial activity against phytopathogens . Specifically, compounds within this class have shown excellent in vitro and in vivo inhibition against economically devastating bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), outperforming some commercial bactericides like thiadiazol copper and bismerthiazol . This makes this compound a compound of interest for developing new agrochemical agents. Furthermore, propanamide-based structures are frequently explored in medicinal and materials chemistry. They are common building blocks in the synthesis of compounds investigated for various biological activities and are integral to the development of advanced materials, including those with potential nonlinear optical (NLO) properties . As a research chemical, this product is provided with guaranteed high purity and is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-methyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZNUSUQHMUWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Safety & Handling Monograph: 3-Chloro-N-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 89585-53-5 | Formula:


  |  Molecular Weight:  197.66  g/mol [1][2]

Executive Technical Summary

3-Chloro-N-methyl-N-phenylpropanamide is a specialized


-haloamide intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles, specifically oxindoles and quinolinone derivatives.[1] Unlike simple amides, the presence of a chlorine atom at the 

-position (C3) imparts significant electrophilic character, making the compound susceptible to both nucleophilic substitution and base-mediated elimination reactions.[1]

This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's reactivity, handling requirements, and safety protocols necessary for drug development and organic synthesis workflows.

Physicochemical Profile

The following data aggregates experimental values and predicted properties based on Structure-Activity Relationship (SAR) analysis of N-alkyl-N-aryl-3-chloropropionamides.

PropertyValue / DescriptionTechnical Note
Physical State Solid (Low melting) or Viscous OilClassed as "Combustible Solid" (Storage Class 11).[1][3]
Solubility Soluble in DCM, EtOAc, DMSO, MeOHHighly lipophilic due to the N-methyl-N-phenyl moiety.[1]
Reactivity Electrophilic (

-carbon)
Susceptible to hydrolysis and cyclization.
LogP (Predicted) ~2.1 - 2.5Indicates potential for dermal absorption.
Storage 2-8°C, Inert AtmosphereHygroscopic; moisture promotes hydrolysis to HCl.[1]

Hazard Identification & Toxicology

GHS Classification (Verified)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

Mechanistic Toxicology (Expert Insight)

While standard regulatory data highlights irritation, the molecular structure suggests deeper toxicological risks that researchers must mitigate:

  • Alkylation Potential: The

    
    -chloro group is a leaving group. In biological systems, this moiety can act as a weak alkylating agent toward DNA or proteins, similar to nitrogen mustards, albeit with lower reactivity due to the amide electron withdrawal.[1]
    
  • Michael Acceptor Formation: Under physiological or basic conditions, the compound can undergo elimination of HCl to form N-methyl-N-phenylacrylamide .[1] Acrylamides are potent Michael acceptors, capable of covalent bonding with cysteine residues in proteins, leading to sensitization or cytotoxicity.

  • Dermal Permeability: The N-methyl and N-phenyl groups significantly increase lipophilicity compared to unsubstituted amides, facilitating rapid transport across the stratum corneum. Treat skin exposure as a systemic risk, not just a local irritant. [1]

Synthesis & Reactivity Pathways

Understanding the reactivity landscape is crucial for both yield optimization and safety. The diagram below illustrates the synthesis of the compound and its divergent reaction pathways (Cyclization vs. Elimination).

ReactivityPathways Start N-Methylaniline + 3-Chloropropionyl Chloride Product 3-Chloro-N-methyl- N-phenylpropanamide (Target) Start->Product Acylation (DCM, 0°C, Base) Elimination N-Methyl-N-phenylacrylamide (Toxic Michael Acceptor) Product->Elimination Strong Base (Elimination) Cyclization N-Methyl-Oxindole (Heterocycle Target) Product->Cyclization AlCl3 / Heat (Friedel-Crafts) Hydrolysis 3-Chloropropionic Acid + N-Methylaniline Product->Hydrolysis H2O / Acid

Figure 1: Reactivity landscape showing the target compound as a pivot point between useful cyclization (oxindoles) and hazardous elimination (acrylamides).

Safe Handling Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Atmosphere: Handle under dry nitrogen or argon. Moisture triggers the release of HCl gas (if residual acid chloride is present) or hydrolysis.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving) or Viton Standard latex is permeable to lipophilic aromatics.[1] Double nitrile provides a breakthrough time >4 hours.
Respiratory P95/P100 (if solid) or ABEK (if solution)Prevent inhalation of dust or organic vapors.
Eye/Face Chemical Splash GogglesH319 Hazard: Irreversible corneal damage risk from acid hydrolysis products.
Experimental Protocol: Safe Quenching

Use this protocol to neutralize excess reagent after synthesis.[1]

  • Cooling: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with an inert solvent (DCM or EtOAc) to act as a heat sink.

  • Hydrolysis: Slowly add saturated aqueous

    
    .
    
    • Caution: Evolution of

      
       gas will occur.
      
  • Phase Separation: Wash the organic layer with water, then brine.

  • Waste: Aqueous layers may contain N-methylaniline (toxic) and should be segregated into basic organic waste, not general aqueous waste.

Emergency Response & First Aid

This decision logic ensures rapid, self-validating response actions in the event of exposure.[1]

EmergencyResponse Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhale Inhalation Incident->Inhale ActionSkin 1. Drench 15 min 2. Soap wash (Lipophilic removal) 3. Monitor for redness Skin->ActionSkin ActionEye 1. Irrigate 15 min 2. Remove contacts 3. Seek Opthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if dyspneic 3. Medical Eval Inhale->ActionInhale

Figure 2: Triage workflow for acute exposure. Note the emphasis on soap washing for skin contact due to the compound's lipophilicity.[1]

Storage & Stability

  • Temperature: Store at 2°C to 8°C .

  • Incompatibilities: Strong bases (induces elimination to acrylamide), Strong oxidizers, Water/Moisture.

  • Shelf Life: Re-test purity every 12 months. Look for the appearance of N-methylaniline (browning/darkening) as a sign of decomposition.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 89585-53-5).[1][3]

  • PubChem. (2024). Compound Summary: this compound.[1][2][3][6] National Library of Medicine.

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: this compound.[1]

  • BenchChem. (2024). N-Acylation of Amines with 3-Chloropropionyl Chloride: Protocols and Applications.

Sources

Methodological & Application

Application Note: Comprehensive Characterization of 3-Chloro-N-methyl-N-phenylpropanamide (CAS 89585-53-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 3-chloro-N-methyl-N-phenylpropanamide (CAS 89585-53-5), a critical scaffold in the synthesis of specialized acrylamides and nitrogenous heterocycles. Due to the lability of the


-chloro moiety, this compound presents specific stability challenges—namely, the thermal elimination of HCl to form N-methyl-N-phenylacrylamide.

This protocol establishes a self-validating HPLC-UV/MS workflow as the gold standard for purity assessment, mitigating the thermal degradation risks associated with Gas Chromatography. Additionally, it provides definitive spectroscopic fingerprints (NMR, MS) to distinguish the target analyte from its rotamers and degradation products.

Chemical Profile & Critical Quality Attributes (CQA)

PropertySpecification
IUPAC Name This compound
CAS Number 89585-53-5
Molecular Formula C

H

ClNO
Molecular Weight 197.66 g/mol
Physical State Solid (Low melting) or Viscous Oil
Solubility Soluble in MeOH, ACN, DMSO, CH

Cl

; Insoluble in Water
Key Impurity N-methyl-N-phenylacrylamide (Elimination product)
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)
Stability Alert: The -Elimination Pathway

Analysts must recognize that the C3-chlorine is beta to the carbonyl. Under basic conditions or elevated temperatures (e.g., GC injector ports >200°C), the molecule undergoes E1cB or E2 elimination to form the conjugated acrylamide.

Spectroscopic Identification (The "Fingerprint")

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Parent Ion:

    
     197 (M
    
    
    
    ) and 199 (M+2).
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the

    
     197 and 199 peaks. Absence of this pattern indicates dehydrohalogenation (loss of Cl).
    
  • Fragmentation (EI):

    • 
       162: Loss of Cl (M - 35).
      
    • 
       107: N-methylaniline cation (loss of chloropropanoyl group).
      
    • 
       106: Phenyl-N=CH
      
      
      
      rearrangement ion.
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 or DMSO-

. Rotamer Warning: Due to the steric bulk of the N-phenyl and N-methyl groups, restricted rotation around the Amide C-N bond is common. This may result in signal broadening or dual sets of peaks (approx. 3:1 ratio) at room temperature. Do not integrate these as impurities.

Predicted


H NMR Shifts (

, ppm in CDCl

):
| Moiety | Shift (

) | Multiplicity | Integral | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | Aromatic | 7.10 – 7.50 | Multiplet | 5H | Phenyl ring protons. | | N-CH

| 3.25 – 3.30 | Singlet | 3H | Deshielded by amide nitrogen. | | Cl-CH

-
| 3.75 – 3.85 | Triplet (

Hz) | 2H |

-position, deshielded by Cl. | | -CH

-CO
| 2.50 – 2.65 | Triplet (

Hz) | 2H |

-position to carbonyl. |

Validated Chromatographic Protocol (HPLC-UV/MS)

This method is designed to separate the target amide from the acrylamide impurity (more hydrophobic) and the hydrolysis product (3-chloropropanoic acid, more polar).

Instrument Parameters
  • System: HPLC with PDA (Photodiode Array) or QDa (Single Quad MS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m.
  • Temperature: 30°C (Controlled to minimize on-column elimination).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10

    
    L.
    
  • Detection: UV at 254 nm (primary, aromatic) and 210 nm (amide bond).

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Time (min)% A (Water)% B (ACN)Phase
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.01090Gradient Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Sample Preparation (SOP)
  • Weighing: Accurately weigh 10 mg of sample into a 20 mL amber vial.

  • Dissolution: Dissolve in 10 mL of Acetonitrile . Note: Avoid Methanol if possible, as it can act as a nucleophile over long storage periods.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Dilution: Dilute 1:10 with Mobile Phase A (Water) immediately prior to injection to prevent solvent mismatch peak broadening.

Stability & Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that analysts must monitor. The "Danger Zone" indicates thermal elimination, which is often an artifact of GC analysis but a real impurity in bulk storage.

G Figure 1: Degradation pathways of this compound. Target Target Analyte: This compound (MW 197.66) Acrylamide Impurity A (Elimination): N-methyl-N-phenylacrylamide (MW 161.20) Target->Acrylamide Heat / Base (-HCl) (GC Artifact or Storage) Hydrolysis Impurity B (Hydrolysis): N-methylaniline + 3-chloropropanoic acid Target->Hydrolysis H2O / Acid / Base Azetidinium Transient Intermediate: Azetidinium Ion (Cyclization) Target->Azetidinium Internal Nucleophilic Attack Azetidinium->Hydrolysis Ring Opening

Figure 1: Degradation pathways. Note the elimination to Acrylamide (Impurity A) is the primary risk during thermal analysis.

Result Interpretation Guide

Retention Time (RT)ComponentIdentification Criteria
~2.5 - 3.0 min 3-Chloropropanoic acidPolar, UV weak (210 nm only).
~5.0 - 6.0 min N-methylanilineAmine tailing possible; distinct UV spectrum.
~9.5 min Target Analyte Main Peak. Check for Cl isotope pattern (MS).
~11.0 min Acrylamide ImpurityElutes later (more hydrophobic). Mass = Target - 36 Da.

Self-Validation Check:

  • If the peak at ~11.0 min increases after leaving the sample in the autosampler for 24h, the sample is unstable in solution.

  • Action: Prepare fresh samples in 100% ACN and dilute only immediately before injection.

References

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and Characterization of N-substituted Acrylamides. (General protocols for N-phenylacrylamide derivatives). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. (Methodology basis for chloropropanoyl moiety). Retrieved from [Link]

Application Notes and Protocols: The Strategic Role of 3-chloro-N-methyl-N-phenylpropanamide in the Synthesis of N-Aryl β-Lactam Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Halogenated Amide Intermediate

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-chloro-N-methyl-N-phenylpropanamide, a halogenated N-aryl amide, has emerged as a valuable and versatile building block. Its utility lies in the inherent reactivity of the terminal chloro group, which, subsequent to its primary role in amide formation, can participate in intramolecular cyclization reactions. This dual functionality makes it a key precursor for the synthesis of four-membered heterocyclic rings, specifically the azetidin-2-one (β-lactam) core. The β-lactam ring is a highly significant pharmacophore, most notably recognized as the active component in a vast array of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] Beyond their antibacterial properties, β-lactam-containing molecules have been investigated as inhibitors of various enzymes and as synthons for other biologically active compounds.[3][4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound. We will delve into the mechanistic principles underpinning its synthesis, provide a detailed experimental protocol, and subsequently illustrate its application in the synthesis of a key pharmaceutical intermediate, 1-methyl-4-phenylazetidin-2-one.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of N-methylaniline with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine, is crucial in this reaction to neutralize the hydrogen chloride (HCl) byproduct. Without a scavenger, the generated HCl would protonate the N-methylaniline, rendering it non-nucleophilic and halting the reaction.

Synthesis of this compound cluster_workflow Synthesis Workflow NMA N-Methylaniline step1 Dissolve N-Methylaniline and Triethylamine in Solvent NMA->step1 CPC 3-Chloropropionyl Chloride step3 Add 3-Chloropropionyl Chloride Dropwise CPC->step3 TEA Triethylamine (Base) TEA->step1 Product 3-chloro-N-methyl-N- phenylpropanamide Byproduct Triethylammonium Chloride step2 Cool Reaction Mixture step1->step2 step2->step3 step4 Reaction Stirring step3->step4 step5 Aqueous Workup step4->step5 step5->Byproduct step6 Purification step5->step6 step6->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-methylaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add N-methylaniline (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Parameter Value Reference
Reactant Ratio N-methylaniline : 3-Chloropropionyl chloride : TEA = 1 : 1.05 : 1.1General Acylation Protocols
Solvent Dichloromethane (DCM)Common inert solvent for acylation
Reaction Temperature 0 °C to Room TemperatureTo control exothermicity
Typical Yield 85-95%Based on analogous reactions
Purity (post-purification) >98%Achievable with standard purification

Part 2: Application in the Synthesis of 1-methyl-4-phenylazetidin-2-one

The synthesized this compound is a prime candidate for intramolecular cyclization to form a β-lactam ring. This transformation is typically induced by a strong, non-nucleophilic base.

Mechanism of Intramolecular Cyclization

The reaction proceeds via an intramolecular nucleophilic substitution. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates the carbon alpha to the carbonyl group, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine, displacing the chloride ion and forming the four-membered azetidin-2-one ring. The use of a strong, sterically hindered base is crucial to favor the desired intramolecular cyclization over intermolecular side reactions.

Intramolecular Cyclization to a beta-Lactam cluster_mechanism Reaction Mechanism StartMat 3-chloro-N-methyl-N- phenylpropanamide step1 Deprotonation at α-carbon StartMat->step1 Base Strong Base (e.g., NaH) Base->step1 Product 1-methyl-4-phenyl- azetidin-2-one Byproduct NaCl step2 Intramolecular Nucleophilic Attack step1->step2 step3 Chloride Displacement & Ring Closure step2->step3 step3->Product step3->Byproduct

Caption: Mechanism of base-induced intramolecular cyclization to form a β-lactam.

Experimental Protocol: Synthesis of 1-methyl-4-phenylazetidin-2-one

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-methyl-4-phenylazetidin-2-one by column chromatography on silica gel.

Parameter Value Reference
Base Sodium Hydride (NaH)[5]
Solvent Tetrahydrofuran (THF), anhydrousCommon solvent for reactions with NaH
Reaction Temperature RefluxTo promote cyclization
Typical Yield 60-80%[6]
Purity (post-purification) >98%Achievable with standard purification

Conclusion

This compound serves as a highly effective intermediate in the synthesis of N-aryl β-lactams, which are core structures in many pharmaceutical compounds. The protocols detailed herein provide a robust and reproducible methodology for the synthesis of both the intermediate and its subsequent cyclized product. The causality behind the experimental choices, such as the use of a non-nucleophilic base in the acylation step and a strong, sterically hindered base for the cyclization, is rooted in fundamental principles of organic chemistry aimed at maximizing yield and minimizing side reactions. These application notes are intended to empower researchers in the pharmaceutical industry to efficiently utilize this versatile intermediate in their drug discovery and development programs.

References

  • De Luca, L. Novel and Recent Synthesis and Applications of β-Lactams. Molecules. 2020;25(1):123.
  • Wikipedia. β-Lactam. Accessed February 15, 2026. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. Synthesis of β-lactams with π electron-withdrawing substituents.
  • Kumar, S., et al. Synthesis of (7-Methoxynaphthalen-2-Yl(Amino Methyl) -1,3,4-Thiadiazol-2-Yl) Phenylazetidin -2-One as Anti-Inflammatory Agents. Oriental Journal of Chemistry. 2010;26(3).
  • The synthesis of ß-lactams and biological evaluation on novel targets. Loughborough University Research Repository. [Link]. Accessed February 15, 2026.

  • Banik, B. K. Synthesis of β-Lactams. Encyclopedia. 2020;2(2):889-906.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synthesis. 2020;52(23):3415-3430.
  • Regioselective Synthesis of a Family of beta-Lactams Bearing a Triazole Moiety as Potential Apoptosis Inhibitors. ResearchGate. [Link]. Accessed February 15, 2026.

  • Umesh, N., et al. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. 2011;3(3):306-316.
  • Organic Chemistry Portal. Synthesis of β-lactams. [Link]. Accessed February 15, 2026.

  • Turos, E., & Konaklieva, M. I. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Current medicinal chemistry. 2003;10(19):1999-2012.
  • Sun, D., Zhang, L., & Wang, J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. 2011;23(9):3861.
  • ResearchGate. Synthesis of Phosphonobenzocarbacephems by Intramolecular Radical Cyclization of Haloaryl-Substituted β-Lactams. [Link]. Accessed February 15, 2026.

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]. Accessed February 15, 2026.

  • MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]. Accessed February 15, 2026.

  • PrepChem. Synthesis of N-phenethyl-β-alanine methyl ester. [Link]. Accessed February 15, 2026.

  • Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis. Royal Society of Chemistry. [Link]. Accessed February 15, 2026.

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]. Accessed February 15, 2026.

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]. Accessed February 15, 2026.

  • ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]. Accessed February 15, 2026.

  • MDPI. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. [Link]. Accessed February 15, 2026.

  • Base-promoted [3 + 3] cyclization of cyclopropenones and cyclopropenethiones with amides for the synthesis of 6H-1,3-oxazin-6-ones and 6H-1,3-thiazin-6-ones. Royal Society of Chemistry. [Link]. Accessed February 15, 2026.

  • ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]. Accessed February 15, 2026.

  • Google Patents.
  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. . Accessed February 15, 2026.
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Sources

Reaction of "3-chloro-N-methyl-N-phenylpropanamide" with different nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a technical framework for the derivatization of 3-chloro-N-methyl-N-phenylpropanamide (CMPP) . As a


-halo amide, CMPP represents a "divergent electrophile" capable of undergoing either Nucleophilic Substitution (

) to generate

-functionalized amides or

-Elimination (E2) to yield acrylamides. This guide delineates the specific reaction parameters—solvent polarity, temperature, and basicity—required to control this dichotomy, enabling researchers to selectively synthesize

-amino amides, thioethers, or acrylamide "warheads" for covalent inhibition.

Introduction & Mechanistic Grounding

This compound is a privileged scaffold in drug discovery, serving as a precursor to


-amino acid derivatives and covalent inhibitors. Its reactivity is defined by the competition between the leaving group ability of the chloride and the acidity of the 

-protons.
The Reactivity Dichotomy

The amide carbonyl group exerts an electron-withdrawing effect, acidifying the adjacent


-protons (

). Consequently, nucleophiles acting as bases can trigger elimination (E2) to form N-methyl-N-phenylacrylamide . Conversely, soft or non-basic nucleophiles favor direct displacement (

) at the

-carbon.
  • Pathway A (

    
    ):  Favored by soft nucleophiles (RS⁻, 
    
    
    
    ⁻), polar aprotic solvents, and lower temperatures.
  • Pathway B (E2): Favored by hard/bulky bases (

    
    -BuO⁻), high temperatures, and steric hindrance at the nucleophile.
    
  • Pathway C (Elimination-Addition): With amines, the reaction often proceeds via transient elimination to the acrylamide followed by Michael addition, rather than direct

    
    .
    
Visualizing the Reaction Landscape

ReactionPathways Start 3-Chloro-N-methyl- N-phenylpropanamide Acrylamide N-methyl-N-phenylacrylamide (Elimination Product) Start->Acrylamide Strong Base / Heat (E2 Pathway) AminoAmide beta-Amino Amide (Substitution Product) Start->AminoAmide 2° Amine / Mild Heat (SN2 or Elim-Add) Thioether beta-Thio Amide (Substitution Product) Start->Thioether Thiol / K2CO3 (SN2 Pathway) Acrylamide->AminoAmide Amine (Michael Addition)

Figure 1: Divergent reactivity pathways for CMPP. The dashed line indicates the "Elimination-Addition" mechanism common with amine nucleophiles.

Experimental Protocols

Protocol A: Synthesis of -Amino Amides (Amination)

Target: Library generation of GPCR-privileged motifs.

Scientific Rationale: Direct reaction with amines often yields the


-amino product. While the mechanism may involve transient acrylamide formation (Elimination-Addition), the protocol focuses on maximizing conversion to the saturated amine. We utilize Acetonitrile (MeCN)  as a polar aprotic solvent to enhance nucleophilicity while moderating basicity compared to DMF.

Materials:

  • Substrate: CMPP (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (2.5 equiv)

  • Solvent: Acetonitrile (anhydrous)

  • Catalyst: NaI (0.1 equiv) - Optional Finkelstein activation

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of CMPP in 5 mL of anhydrous MeCN.

  • Activation (Optional): Add 0.1 mmol sodium iodide (NaI). Stir for 15 min at RT. Note: In situ formation of the alkyl iodide accelerates

    
    .
    
  • Addition: Add 2.5 mmol of the secondary amine dropwise.

    • Why Excess? The amine acts as both nucleophile and HCl scavenger.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If acrylamide intermediate is observed (LCMS mass [M-HCl]), increase temperature to 70°C to drive the Michael addition step.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Data Validation:

Parameter Observation Interpretation

| 1H NMR | Loss of triplet at


 3.8 ppm (

-Cl) | Consumption of starting material. | | LCMS | Mass shift:

| Successful substitution. |
Protocol B: Synthesis of Thioethers (Cysteine Mimics)

Target: Precursors for covalent warhead testing or fragment linking.

Scientific Rationale: Thiols are highly nucleophilic but less basic than amines, favoring direct


 over elimination. A mild inorganic base (

) is sufficient to generate the thiolate anion without triggering E2 elimination of the substrate.

Step-by-Step Workflow:

  • Preparation: Suspend 1.5 mmol

    
     in 5 mL Acetone or DMF.
    
  • Thiol Addition: Add 1.1 mmol of Thiol (e.g., Thiophenol or alkyl mercaptan). Stir 10 min to generate thiolate.

  • Substrate Addition: Add 1.0 mmol CMPP.

  • Conditions: Stir at Room Temperature (25°C) for 2-4 hours.

    • Caution: Avoid heating. Higher temps promote elimination to acrylamide, which thiols will then attack (Michael addition). While the product is the same, side reactions increase.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

Protocol C: Controlled Elimination to Acrylamides

Target: Synthesis of covalent inhibitors (Michael Acceptors).

Scientific Rationale: To intentionally synthesize the acrylamide, we exploit the acidity of the


-protons using a bulky, non-nucleophilic base.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol CMPP in dry THF.

  • Base Addition: Add 1.2 equiv of Potassium tert-butoxide (KOtBu) at 0°C.

    • Why KOtBu? Bulky base prevents nucleophilic attack at the carbonyl or

      
      -carbon.
      
  • Reaction: Allow to warm to RT over 1 hour.

  • Quench: Quench with dilute

    
     (aq). Extract with EtOAc.
    

Validation (Graphviz Workflow):

EliminationWorkflow Step1 Dissolve CMPP in THF (0°C) Step2 Add KOtBu (1.2 equiv) (Promotes E2 Elimination) Step1->Step2 Step3 Warm to RT (1 hr) Step2->Step3 Decision Check LCMS (Mass = M-36) Step3->Decision Decision->Step3 Incomplete Finish Isolate Acrylamide Decision->Finish Conversion >95%

Figure 2: Workflow for the selective elimination of CMPP to N-methyl-N-phenylacrylamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Substitution) Competition from Elimination (E2)Switch solvent to DMF (favors

); Lower reaction temperature; Use NaI catalyst.
Mixture of Products Incomplete Michael AdditionIf amine reaction shows acrylamide + product, heat reaction longer to drive Michael Addition to completion.
Hydrolysis Moisture in solventAmides are generally stable, but the alkyl chloride can hydrolyze to alcohol. Ensure anhydrous solvents.

References

  • Nucleophilic Substitution vs. Elimination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reactivity of -halo carbonyls).
  • Synthesis of

    
    -Amino Amides:  Gomtsyan, A. (2000).[1] Direct Synthesis of 
    
    
    
    -Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.[1] Organic Letters, 2(1), 11-13. Link
  • Acrylamide Formation: Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[2] The Journal of Organic Chemistry, 84(10), 6465-6474. Link

  • Reaction Kinetics: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Thiol Reactivity: Master Organic Chemistry. "Nucleophilic Substitution."[1][3][4][5][6][7][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for CAS 89585-53-5 Target Molecule: 3-chloro-N-methyl-N-phenylpropanamide Primary Application: versatile small molecule scaffold; intermediate for SARM (Selective Androgen Receptor Modulator) analogues and functionalized anilines.

Introduction: The "Simple" Reaction Trap

The synthesis of This compound appears deceptively straightforward: the acylation of N-methylaniline with 3-chloropropanoyl chloride. However, this reaction harbors a specific, kinetic pitfall that frequently results in lower yields or impure product: the


-elimination of the chloride to form an acrylamide .

As a Senior Application Scientist, I have structured this guide to navigate you past this specific "Hidden Acrylamide Trap" and other common stalling points.

Module 1: The Critical Impurity (The Acrylamide Trap)

User Question: "My NMR shows a mixture of product and a side product with alkene signals around 5.5–6.5 ppm. What happened?"

Technical Insight: You have inadvertently triggered a


-elimination  reaction.
The target molecule contains a chlorine atom 

-positioned to a carbonyl group. Under basic conditions (necessary to neutralize the HCl byproduct of acylation) and elevated temperatures, the

-protons become acidic enough to facilitate E2 or E1cB elimination, ejecting the chloride and forming N-methyl-N-phenylacrylamide .
Mechanism of Failure

Elimination_Pathway Reagents N-methylaniline + 3-chloropropanoyl chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Acylation (Fast) Target TARGET PRODUCT This compound Intermediate->Target Path A: -HCl (T < 0°C, Weak Base) SideProduct SIDE PRODUCT N-methyl-N-phenylacrylamide (Elimination) Target->SideProduct Path B: Base + Heat (β-Elimination)

Figure 1: The bifurcation pathway. Path A is the desired kinetic product. Path B is the thermodynamic trap triggered by excess base or heat.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature < 0°C (Ice/Salt Bath) Elimination is endothermic and favored by heat. Keep the addition and initial stirring cold to lock in the substitution product.
Base Selection K₂CO₃ or NaHCO₃ Strong organic bases (TEA, DIPEA) can promote elimination if used in excess. Inorganic bases in a biphasic system (Schotten-Baumann) are safer.
Stoichiometry 1.0 - 1.1 eq. Base Excess base acts as a proton sponge for the

-protons, driving elimination.

Module 2: Reaction Stalling (The HCl Trap)

User Question: "The reaction stopped at 50% conversion. Adding more acid chloride didn't help, and there is a thick precipitate."

Technical Insight: You are experiencing amine salt sequestration . As the reaction proceeds, HCl is generated. If your base is insufficient or reacts too slowly, the HCl protonates your unreacted N-methylaniline, forming N-methylaniline hydrochloride. This salt precipitates out of organic solvents (like DCM or Ether) and is non-nucleophilic, effectively killing the reaction.

Corrective Action:

  • The "Scavenger" Method: Ensure you use at least 1.1 equivalents of a base (like Triethylamine) relative to the acid chloride, not just catalytic amounts.

  • The Biphasic Fix: Switch to a Schotten-Baumann protocol. Dissolve the acid chloride in DCM and the amine in aqueous NaOH/Na₂CO₃. The reaction occurs at the interface, and the salt stays in the aqueous layer, leaving the amine free to react.

Module 3: Purity & Physical State

User Question: "Is the product a solid or an oil? I'm having trouble crystallizing it."

Technical Insight: this compound is often a low-melting solid or a viscous oil that crystallizes slowly. Its melting point is roughly 50–60°C (variable by purity), but it frequently "oils out" due to the N-methyl/N-phenyl steric clash preventing tight lattice packing.

Purification Strategy:

  • If Oiling Out: Do not force crystallization immediately.

    • Dissolve the crude oil in a minimum amount of hot Ethanol/Hexane (1:4) .

    • Cool slowly to room temperature, then to 4°C.

    • Seed with a crystal if available, or scratch the glass.

  • Column Chromatography: If crystallization fails, this compound is stable on Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (Start 90:10

      
       70:30).
      
    • Note: Avoid Basic Alumina, as it may catalyze the elimination to acrylamide on the column.

Master Protocol: Optimized Synthesis

This protocol is designed to minimize elimination and maximize conversion.

Reagents:

  • N-methylaniline (10 mmol, 1.07 g)

  • 3-chloropropanoyl chloride (11 mmol, 1.40 g)

  • Triethylamine (12 mmol, 1.21 g) OR K₂CO₃ (saturated aq. solution for biphasic)

  • Dichloromethane (DCM), anhydrous (30 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve N-methylaniline and Triethylamine in anhydrous DCM under Nitrogen atmosphere.

  • Cryo-Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. This is the critical control point for elimination.

  • Controlled Addition: Add 3-chloropropanoyl chloride dropwise over 20 minutes. Do not allow the internal temperature to rise above 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly over 2 hours. Monitor by TLC (Hex:EtOAc 3:1).

    • Checkpoint: If TLC shows starting amine remains, do not heat. Add 0.1 eq more acid chloride at 0°C.

  • Quench: Wash the reaction mixture with 1M HCl (removes unreacted amine), followed by Sat. NaHCO₃ (removes acid), and finally Brine .

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo at < 40°C (avoid high heat in the rotovap to prevent elimination).

Workflow Decision Tree

Troubleshooting_Flow Start Start Synthesis CheckTLC Check TLC/NMR (After 2 hrs) Start->CheckTLC Decision1 Is Starting Amine Present? CheckTLC->Decision1 Decision2 Is Acrylamide (Alkene) Present? Decision1->Decision2 No Action_Stall Reaction Stalled: Add Base or Switch to Biphasic Decision1->Action_Stall Yes Action_Elim Elimination Occurred: Reduce Temp (<0°C) Reduce Base Strength Decision2->Action_Elim Yes Action_Good Proceed to Workup: Acid Wash -> Bicarb Wash Decision2->Action_Good No

Figure 2: Decision matrix for in-process monitoring.

References

  • PubChem. 3-Chloro-N-methylpropanamide Compound Summary. (Analogous reactivity data). Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions; Mechanism of E1cB in -halo carbonyls).
  • PrepChem. Synthesis of N-phenylacrylamide. (Demonstrates the elimination conditions to be avoided). Available at: [Link]

Identifying and removing impurities in "3-chloro-N-methyl-N-phenylpropanamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-chloro-N-methyl-N-phenylpropanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide you with the causal insights and validated protocols necessary to identify, troubleshoot, and remove critical impurities, ensuring the highest quality of your final compound.

Synthesis Overview and Key Reaction Pathways

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. This reaction involves the N-acylation of N-methylaniline with 3-chloropropionyl chloride, usually in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[1] While seemingly straightforward, the reactivity of the starting materials and intermediates can lead to several predictable side reactions.

Synthesis_Pathway NMA N-Methylaniline Product This compound NMA->Product Nucleophilic Attack CPC 3-Chloropropionyl Chloride CPC->Product Base Base (e.g., Et3N) Base->Product HCl Scavenger

Caption: Primary synthesis route for this compound.

Understanding the potential for side reactions is the first step toward effective impurity control. The primary challenges arise from the reactivity of the aniline ring, the lability of the alkyl chloride, and the quality of the starting materials.

Impurity_Formation cluster_main Desired Reaction cluster_side Side Reactions N-Methylaniline N-Methylaniline Product Target Amide N-Methylaniline->Product + 3-Chloropropionyl   Chloride FC_Impurity Regioisomeric Ketones N-Methylaniline->FC_Impurity Friedel-Crafts Acylation Elim_Impurity N-Methyl-N-phenylacrylamide Product->Elim_Impurity Base-induced Elimination 3-Chloropropionyl\nChloride 3-Chloropropionyl Chloride Hydrolysis_Impurity 3-Chloropropionic Acid 3-Chloropropionyl\nChloride->Hydrolysis_Impurity Hydrolysis (H2O)

Caption: Competing reaction pathways leading to common impurities.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers during and after the synthesis.

Q1: My NMR spectrum shows unexpected aromatic signals, often downfield. What are they and how did they form?

A1: This is a classic sign of competing Friedel-Crafts acylation . The N-methyl group on N-methylaniline is an activating, ortho, para-director for electrophilic aromatic substitution.[2] While N-acylation is typically faster, under certain conditions (e.g., presence of a Lewis acid catalyst or localized heating), the 3-chloropropionyl chloride can acylate the aromatic ring instead of the nitrogen atom. This results in regioisomeric ketone impurities.

Q2: I see a peak in my LC-MS analysis corresponding to a mass of [M-36], where M is the mass of my product. What is this impurity?

A2: This mass loss (-35.5 for Cl, -1 for H) strongly suggests an elimination reaction . The product, this compound, has a proton on the carbon alpha to the carbonyl and a chlorine on the beta carbon. In the presence of a strong or excess base, particularly at elevated temperatures, HCl can be eliminated to form the unsaturated byproduct, N-methyl-N-phenylacrylamide .

Q3: My crude product is a persistent oil or gum, making it difficult to handle and purify by recrystallization. What causes this and how can I solidify it?

A3: A crude product that fails to solidify is often due to the presence of significant impurities that act as a eutectic mixture, depressing the melting point. Common culprits include unreacted N-methylaniline (a liquid at room temperature), residual solvent, or the formation of other oily byproducts. The first step is to ensure all solvents are removed under high vacuum. If it remains an oil, an aggressive purification step like column chromatography is recommended to remove the impurities that are inhibiting crystallization.

Q4: My reaction seems to stall, and a significant amount of my N-methylaniline starting material remains unreacted, even with excess acyl chloride. What is happening?

A4: This issue is almost always related to the neutralization of the HCl byproduct. The N-acylation reaction produces one equivalent of HCl.[1] If an insufficient amount of base is used, or if the base is not added concurrently, the generated HCl will protonate the nitrogen atom of the starting N-methylaniline. This forms the ammonium salt, which is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. Always use at least one equivalent of a non-nucleophilic base like triethylamine.

Troubleshooting Guide: Impurity Identification & Removal Protocols

This section provides a systematic approach to diagnosing and resolving specific impurity issues.

Problem 1: Unreacted Starting Materials

Unreacted N-methylaniline and the hydrolysis product of the acylating agent, 3-chloropropionic acid, are the most common process-related impurities.

  • Identification: These impurities are readily identified by comparing the analytical data of the crude product to the starting material standards.

CompoundIdentification MethodKey Signature
N-Methylaniline ¹H NMRCharacteristic aromatic signals, N-H proton (if present), and a sharp N-methyl singlet (~2.8 ppm in CDCl₃).
TLCDifferent Rf value from the more polar amide product.
3-Chloropropionic Acid ¹H NMRBroad carboxylic acid proton signal (>10 ppm), distinct triplet signals for the -CH₂-CH₂- group.
Aqueous WashWill partition into a basic aqueous layer (e.g., NaHCO₃ solution).
  • Removal Protocol: Acid-Base Extraction This protocol leverages the different acid-base properties of the product and impurities. The amide product is neutral, while N-methylaniline is basic and 3-chloropropionic acid is acidic.

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 10 g of crude product). This protonates the unreacted N-methylaniline, which moves into the aqueous layer as its hydrochloride salt.

    • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). This deprotonates any 3-chloropropionic acid, which partitions into the basic aqueous layer as its sodium salt.

    • Brine Wash: Wash the organic layer with a saturated NaCl solution (1 x 50 mL) to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Problem 2: Friedel-Crafts Acylation Byproducts

These regioisomeric ketone impurities often have polarities and solubilities very similar to the desired product, making them challenging to remove.

  • Identification: The primary tool for identification is ¹H NMR, which will show distinct sets of aromatic signals corresponding to the ortho and para substituted isomers. LC-MS will confirm they are isomers, as they will have the same mass as the product but different retention times.

  • Removal Protocol: Recrystallization Recrystallization is the most effective method for removing small amounts of isomeric impurities by exploiting subtle differences in their crystal lattice packing energies.[3][4]

    • Solvent Screening: The key is to find a solvent or solvent system in which the desired product has high solubility when hot and low solubility when cold, while the impurities remain in solution.[5] Common solvents to screen include isopropanol, ethanol, ethyl acetate/hexanes, and toluene.

    • Procedure: a. Place the impure solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[6] c. If using a two-solvent system (e.g., ethyl acetate/hexanes), dissolve the solid in a minimal amount of the "good" solvent (ethyl acetate) and add the "poor" solvent (hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.[7] d. Remove the heat source and allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of well-defined crystals. e. Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3] f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. g. Dry the crystals under vacuum. Assess purity by HPLC or NMR and repeat if necessary.

    • Alternative Protocol: Column Chromatography If recrystallization is ineffective, flash column chromatography is the next step.[8] An amine-functionalized silica may offer better separation for these types of compounds compared to standard silica gel.[9] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Workflow

The following workflow provides a logical path from initial analysis to a pure product.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR, LC-MS) Decision1 Multiple Aromatic Signals in NMR? Start->Decision1 Decision2 Starting Material Signals Present? Decision1->Decision2 No Action1 Impurity: Friedel-Crafts Isomers Action: Recrystallization or Column Chromatography Decision1->Action1 Yes Decision3 [M-36] Peak in LC-MS? Decision2->Decision3 No Action2 Impurity: Unreacted Starting Materials Action: Acid-Base Extraction Decision2->Action2 Yes Decision4 Purity > 99%? Decision3->Decision4 No Action3 Impurity: Elimination Product Action: Column Chromatography Decision3->Action3 Yes Decision4->Start No, Re-evaluate End Pure Product Decision4->End Yes Action1->Decision2 Action2->Decision3 Action3->Decision4

Caption: A logical workflow for impurity troubleshooting.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link

  • BenchChem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Link

  • Pearson. (n.d.). Acylation of Aniline Explained. Link

  • Quora. (2017, April 16). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?Link

  • GL Sciences. (n.d.). Amide Column. Link

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Link

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Link

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Link

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?Link

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Link

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Link

  • The Chemistry LibreTexts libraries. (2021, August 16). Acetylation of Aniline (Experiment). Link

Sources

Optimizing reaction conditions for "3-chloro-N-methyl-N-phenylpropanamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-chloro-N-methyl-N-phenylpropanamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation.

Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds and fine chemicals. The reaction involves the N-acylation of N-methylaniline with 3-chloropropionyl chloride. This process forms a stable amide bond and introduces a reactive alkyl chloride handle for further functionalization.[1]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.[2] A key aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct, which can protonate the starting amine and halt the reaction.[1]

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a general framework for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • N-methylaniline

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylaniline (1.0 equivalent) and the non-nucleophilic base (1.1-1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.05-1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of water at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question: The reaction is very slow or appears to have stalled, with a significant amount of unreacted N-methylaniline remaining according to TLC analysis. What are the potential causes and solutions?

Answer:

Several factors can contribute to a sluggish or incomplete reaction:

  • Protonation of the Amine: The HCl generated as a byproduct will protonate the starting N-methylaniline, rendering it non-nucleophilic.[1]

    • Solution: Ensure a sufficient amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is present to neutralize the HCl as it is formed. Using at least 1.1 equivalents of the base is recommended.

  • Reagent Quality: The 3-chloropropionyl chloride may have degraded due to exposure to moisture.

    • Solution: Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Insufficient Temperature: While the reaction is often performed at room temperature after the initial addition, some systems may require gentle heating to overcome the activation energy barrier.

    • Solution: After the dropwise addition at 0 °C, allow the reaction to warm to room temperature. If the reaction is still slow, consider gentle heating to 30-40 °C while carefully monitoring for the formation of byproducts by TLC.[5]

Question: My TLC plate shows multiple spots in the product lane, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products can arise from several side reactions:

  • Unreacted Starting Materials: The most common impurities are unreacted N-methylaniline and residual 3-chloropropionyl chloride.

    • Solution: Ensure the stoichiometry is correct, with a slight excess of the acylating agent.[5] Allow for adequate reaction time and monitor completion by TLC. A thorough aqueous work-up will help remove these starting materials.

  • Hydrolysis of Acyl Chloride: If there is moisture in the reaction, the 3-chloropropionyl chloride can hydrolyze to 3-chloropropionic acid.

    • Solution: Use anhydrous solvents and reagents, and maintain an inert atmosphere.[6] The resulting carboxylic acid can be removed during the basic wash in the work-up.

  • Over-acylation (Diacylation): While less common for secondary amines, forcing conditions (high temperature, large excess of acyl chloride) could potentially lead to side reactions.

    • Solution: Maintain controlled reaction conditions, particularly temperature and stoichiometry. Add the acyl chloride slowly to the amine solution to avoid localized high concentrations.[]

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

Question: I am having difficulty with the purification of the final product. What are the recommended methods?

Answer:

Effective purification is crucial for obtaining a high-purity product.

  • Work-up: A thorough aqueous work-up is the first line of defense against impurities. Washing with a dilute acid removes basic impurities, a dilute base removes acidic impurities, and a brine wash helps to remove water from the organic layer.[3]

  • Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. The choice of solvent is critical and may require some experimentation. A good starting point is a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[8] Common solvent systems for amides include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For oily products or complex mixtures of impurities, column chromatography on silica gel is the most effective purification technique. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically allow for the separation of the desired product from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a non-nucleophilic amine like pyridine or triethylamine, serves to neutralize the hydrogen chloride (HCl) that is produced as a byproduct of the reaction. This prevents the protonation of the starting N-methylaniline, which would render it unreactive.[1][]

Q2: Can I use a different solvent for this reaction?

A2: Yes, other aprotic solvents such as tetrahydrofuran (THF) or diethyl ether can be used. The key is that the solvent should be anhydrous and inert to the reactants and products.[9]

Q3: What are the safety precautions I should take when handling 3-chloropropionyl chloride?

A3: 3-Chloropropionyl chloride is a corrosive and lachrymatory substance.[4] It reacts with water and should be handled in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Q4: Can this reaction be performed at a larger scale?

A4: Yes, this reaction is scalable. However, for larger-scale reactions, it is important to consider the exothermic nature of the acylation. The addition of the 3-chloropropionyl chloride should be done at a controlled rate to manage the heat generated. A mechanical stirrer is also recommended for efficient mixing in larger reaction volumes.

Optimized Reaction Conditions

The following table summarizes recommended starting points for optimizing the reaction conditions.

ParameterRecommended ConditionRationale
Stoichiometry (N-methylaniline:3-chloropropionyl chloride:Base) 1 : 1.05-1.1 : 1.1-1.2A slight excess of the acyl chloride drives the reaction to completion, while sufficient base prevents amine protonation.[5]
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes the reactants.
Temperature Initial addition at 0 °C, then room temperatureControls the initial exotherm and allows for a controlled reaction rate.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be monitored by TLC.

References

  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Molbase. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?[Link]

  • Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • Piotrowska, D. G. (2015). 3-Chloropropionyl Chloride. Synlett, 26(11), 1599-1600.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]

  • PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. [Link]

  • ACS Omega. (2023, September 20). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.
  • NIST WebBook. Propanamide, N-(3-methylphenyl)-3-chloro-. [Link]

  • Save My Exams. (2025, June 23). Reactions of Acyl Chlorides. [Link]

  • Patsnap. (2021, October 22). Preparation method of 3-chloropropionyl chloride. [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • PrepChem.com. Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. [Link]

  • ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?[Link]

Sources

Technical Support Center: "3-chloro-N-methyl-N-phenylpropanamide" Stability and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "3-chloro-N-methyl-N-phenylpropanamide" (CAS 89585-53-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Due to its specific chemical structure, featuring both a tertiary amide and a primary alkyl chloride, this molecule presents unique handling and stability considerations. This document provides in-depth, question-and-answer-based troubleshooting advice grounded in established chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability and Storage

Q1: What are the primary stability concerns for "this compound"?

A1: The structure of "this compound" contains two key functional groups that dictate its stability profile: a tertiary amide and a 3-chloropropyl group.

  • Intramolecular Cyclization: The most significant and likely degradation pathway is an intramolecular SN2 reaction. The amide nitrogen can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the formation of a four-membered ring structure, a β-lactam (specifically, a 1-methyl-1-phenylazetidin-2-one) and the expulsion of a chloride ion. This reaction can be accelerated by heat and certain solvents.

  • Hydrolysis: Like all amides, the amide bond is susceptible to hydrolysis, yielding N-methylaniline and 3-chloropropanoic acid.[1][2] However, tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, especially under neutral pH conditions.[1][3] Hydrolysis is typically accelerated under strongly acidic or basic conditions and high temperatures.[4][5]

Q2: How should I store the solid compound and its stock solutions to ensure maximum stability?

A2: Proper storage is critical to prevent degradation before the compound is even used in an experiment. The goal is to minimize conditions that favor the degradation pathways mentioned above.

Form Recommended Storage Conditions Rationale
Solid Store at 2-8°C, desiccated, and protected from light.Low temperatures slow down reaction kinetics for both cyclization and potential solid-state hydrolysis. Desiccation prevents moisture uptake, and protection from light mitigates the risk of photolytic degradation.
Stock Solutions Prepare fresh solutions for immediate use whenever possible. If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile), aliquot into small volumes, and store at -20°C or -80°C.Aprotic solvents lack the protons to facilitate hydrolysis. Freezing the solution drastically reduces the rate of all chemical reactions. Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Section 2: Troubleshooting Experimental Inconsistencies

Q3: My HPLC analysis of a solution stored for 24 hours at room temperature shows a new, more polar peak appearing, and the peak for my parent compound is decreasing. What is likely happening?

A3: This observation is a classic sign of degradation. The formation of a more polar species suggests a chemical transformation that introduces or exposes polar functional groups. The most probable cause is the intramolecular cyclization to the β-lactam (azetidin-2-one) derivative. While the lactam itself may not be drastically more polar, its subsequent hydrolysis or reaction with buffer components could lead to more polar species. Hydrolysis of the parent compound to N-methylaniline and 3-chloropropanoic acid is another possibility, especially if the medium is aqueous and not pH-controlled.

To confirm the identity of the degradant, LC-MS analysis is highly recommended. The mass of the degradant peak can help distinguish between cyclization (loss of HCl from the molecule's adduct ion) and hydrolysis (appearance of fragment masses corresponding to the hydrolysis products).

Diagram 1: Primary Degradation Pathways

This diagram illustrates the two main competing degradation pathways for "this compound".

cluster_main This compound cluster_path1 Intramolecular Cyclization cluster_path2 Hydrolysis Cpd Parent Compound Lactam β-Lactam Formation (1-methyl-1-phenylazetidin-2-one) Cpd->Lactam Heat, Base, or Protic Solvents Acid 3-Chloropropanoic Acid Cpd->Acid Strong Acid/Base (H₂O) Heat Amine N-methylaniline Cpd->Amine Strong Acid/Base (H₂O) Heat

Caption: Competing degradation pathways for the title compound.

Q4: I'm getting inconsistent results in my cell-based assay. Could the stability of the compound in my aqueous cell culture medium be the problem?

A4: Absolutely. This is a very common issue. Cell culture media are aqueous, buffered solutions (typically around pH 7.4) and are incubated at 37°C. These conditions are conducive to slow degradation over the course of an experiment (e.g., 24-72 hours).

  • Causality: At 37°C in an aqueous buffer, both hydrolysis and intramolecular cyclization can occur. The rate might be slow, but over a long incubation period, the effective concentration of your active parent compound could decrease significantly, leading to lower-than-expected efficacy or variable results. Furthermore, the degradation products themselves could be cytotoxic or interfere with the assay, further confounding the data.

  • Troubleshooting Workflow:

    • Stability Check: Perform a simple stability study. Incubate your compound in the cell culture medium at 37°C for the same duration as your longest assay. Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.[6]

    • Dosing Strategy: If instability is confirmed, consider reducing the incubation time if possible. Alternatively, a repeat-dosing strategy (adding fresh compound at set intervals) may help maintain a more consistent concentration, although this can complicate the experimental design.

    • Formulation: For in vivo studies, formulation with cyclodextrins or other stabilizing excipients may be necessary to protect the compound from premature degradation.

Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results

This flowchart provides a logical sequence of steps to diagnose and address stability-related assay problems.

decision decision process process result result start Inconsistent Assay Results check_stability Is compound stability in assay medium suspected? start->check_stability run_study Perform time-course stability study (e.g., HPLC/LC-MS at 0, 4, 24h) check_stability->run_study Yes analyze_data Analyze % remaining parent compound run_study->analyze_data is_stable >90% parent remaining? analyze_data->is_stable stable Compound is stable. Investigate other experimental variables (e.g., cell health, reagents). is_stable->stable Yes unstable Significant degradation observed. is_stable->unstable No modify_protocol Modify Experimental Protocol unstable->modify_protocol option1 Option 1: Reduce experiment duration modify_protocol->option1 option2 Option 2: Implement repeat dosing modify_protocol->option2 option3 Option 3: Re-evaluate formulation (use of co-solvents, etc.) modify_protocol->option3 retest Re-run assay with modified protocol option1->retest option2->retest option3->retest

Caption: A decision tree for troubleshooting assay inconsistency.

Section 3: Proactive Stability Assessment

Q5: I need to develop a robust analytical method. How can I proactively identify all potential degradation products?

A5: The best approach is to conduct a forced degradation study , also known as stress testing.[7] This involves subjecting the compound to harsh conditions to intentionally generate degradants.[8] The knowledge gained is essential for developing a stability-indicating analytical method that can separate and quantify the parent compound from all potential impurities.[7][9]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

Stress Condition Typical Protocol Targeted Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Amide bond hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60°C for 8-24 hours.Amide bond hydrolysis, potential acceleration of cyclization.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Oxidation of the aromatic ring or other susceptible sites.
Thermal Solid compound at 80°C for 48 hours.Thermally-induced degradation, primarily intramolecular cyclization.
Photolytic Solution exposed to UV/Vis light (ICH Q1B conditions).Light-induced degradation pathways.

Methodology:

  • Prepare solutions of "this compound" (e.g., at 1 mg/mL) under each of the conditions listed above. Include a control sample protected from stress.

  • Monitor the reactions at several time points.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples by a suitable method, typically a reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS).[6][8]

  • The goal is to develop an HPLC method that shows baseline separation between the parent peak and all degradant peaks generated under the various stress conditions. This validates the method as "stability-indicating."

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). BioPharm International.
  • Bhate, V. R., & Kumar, L. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-152.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Quality Matters Review. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Quality Matters Review.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?.
  • Patel, K. et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 6(2), 1145-1150.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology.
  • Amide - Wikipedia. (n.d.).
  • Huynh-Ba, K. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Request PDF.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025). PDF.
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Amides can be hydrolysed under acidic or basic conditions too. (2025).
  • Reactions of Amides. (2025). Save My Exams.

Sources

Troubleshooting guide for reactions involving "3-chloro-N-methyl-N-phenylpropanamide"

[1]

Executive Summary

3-chloro-N-methyl-N-phenylpropanamide (CAS: 89585-53-5) is a versatile

1

1

However, its structure presents a "reactivity triad" that often leads to experimental failure:

  • Moderate Leaving Group: The primary chloride is often too sluggish for sterically hindered nucleophiles.

  • Elimination Susceptibility: The acidic

    
    -protons (adjacent to the carbonyl) make 
    
    
    elimination to N-methyl-N-phenylacrylamide a dominant side reaction under basic conditions.[1]
  • Cyclization Risk: The electron-rich N-phenyl ring allows for intramolecular Friedel-Crafts alkylation, forming dihydroquinolinones.[1]

This guide addresses these specific failure modes with validated protocols and mechanistic corrections.

Module 1: The "Acrylamide" Impurity (Elimination vs. Substitution)[1]

User Issue: "I am trying to react the chloride with a secondary amine, but I am isolating N-methyl-N-phenylacrylamide instead of the product."

Root Cause Analysis

This is the most common failure mode. The


11
Troubleshooting Protocol
ParameterRecommendation Scientific Rationale
Base Selection Use Inorganic Carbonates (

,

)
Carbonates are generally too weak to deprotonate the

-carbon (

) rapidly but strong enough to neutralize the HCl byproduct.[1] Avoid hydroxides and alkoxides.[1]
Temperature Keep below 60°C Elimination has a higher activation energy than substitution.[1] Lower temperatures favor the kinetic

product.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents enhance the nucleophilicity of the amine/thiol without solvating the base cation too strongly (which would increase basicity).
Visualizing the Divergent Pathways

ReactionPathwaysStart3-chloro-N-methyl-N-phenylpropanamideSubProdSubstitution Product(Target)Start->SubProdPath A: SN2(Mild Base, <60°C)ElimProdAcrylamide(Impurity)Start->ElimProdPath B: E2 Elimination(Strong Base, High T)CycProdDihydroquinolinone(Cyclized Impurity)Start->CycProdPath C: Friedel-Crafts(Lewis Acid, AlCl3)NuNucleophile (Nu:)

Figure 1: Reaction landscape showing the competition between the desired substitution (Green) and the primary side reactions (Red/Yellow).[1]

Module 2: Sluggish Reactivity (The Finkelstein Solution)

User Issue: "The reaction with my specific amine is extremely slow, even after 24 hours at 50°C."

Technical Insight

The C-Cl bond is relatively strong. If your nucleophile is weak (e.g., an aniline derivative) or sterically hindered, the reaction rate will be negligible.[1] Heating the reaction to force completion often triggers the elimination pathway described in Module 1.

Solution: In-Situ Finkelstein Catalysis

Convert the alkyl chloride to a more reactive alkyl iodide in situ using Sodium Iodide (NaI).[1][2][3] The iodide is a superior leaving group (


1
Validated Protocol: Catalytic Finkelstein Substitution
  • Setup: Dissolve this compound (1.0 eq) in anhydrous Acetone or MEK (Methyl Ethyl Ketone).

  • Activation: Add Sodium Iodide (NaI) (0.1 – 0.5 eq).

    • Note: If the reaction is extremely stubborn, use stoichiometric NaI (1.1 eq).[1]

  • Reaction: Add the nucleophile (1.1 eq) and Potassium Carbonate (

    
    )  (1.5 eq).
    
  • Process: Reflux gently (approx. 56-80°C depending on solvent).

  • Observation: A white precipitate (NaCl) will form as the iodide recycles.[1]

  • Workup: Filter off the inorganic salts before aqueous extraction to prevent emulsions.

Module 3: Intramolecular Cyclization

User Issue: "I am observing a loss of the N-methyl group and formation of a bicyclic compound."

Mechanism

The N-methyl-N-phenyl group is an electron-rich aromatic system.[1] In the presence of Lewis Acids (e.g.,



1dihydroquinolinone1
Prevention Strategy
  • Avoid Lewis Acids: Do not use metal-halide catalysts intended for other parts of a multi-step synthesis while this chloride is present.[1]

  • Check Solvent Purity: Ensure halogenated solvents (DCM, Chloroform) are free of acidic stabilizers that might catalyze cyclization.[1]

Module 4: Stability & Storage FAQs

Q: Can I store the this compound in solution?

  • A: Only in non-nucleophilic, anhydrous solvents (e.g., Toluene, DCM).[1] In alcohols (MeOH, EtOH), slow solvolysis (conversion to the ether) or transesterification can occur over prolonged periods.[1]

Q: I see a color change to pink/brown upon storage.

  • A: This indicates oxidation of the aniline substructure or trace elimination to the acrylamide, which can polymerize. Store the solid at 4°C under Argon/Nitrogen to prevent oxidative degradation.

Q: How do I remove the unreacted chloride from my product?

  • A: If the product is an amine (basic), use an Acid/Base extraction :

    • Dissolve crude in organic solvent.[1]

    • Extract with 1M HCl (Product goes to aqueous phase; unreacted neutral chloride stays in organic).[1]

    • Wash aqueous phase with ether.[1]

    • Basify aqueous phase and extract product back into organic solvent.[1]

Summary of Optimization Logic

Use this decision tree to select your conditions:

OptimizationTreeProblemStart: Identify IssueLowYieldIssue: Low Yield / Slow RxnProblem->LowYieldByproductIssue: Acrylamide FormationProblem->ByproductSol1Add 10-50 mol% NaI(Finkelstein Conditions)LowYield->Sol1Sol2Switch Solvent toDMF or DMSOLowYield->Sol2Sol3Switch Base to K2CO3or NaHCO3Byproduct->Sol3Sol4Lower Temp (<50°C)Byproduct->Sol4

Figure 2: Decision matrix for experimental optimization.

References

  • Finkelstein Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal.[1][3][4] "Finkelstein Reaction."[1][2][3][5][6][7]

    • URL:[Link][1]

    • Relevance: Validates the use of NaI to convert alkyl chlorides to iodides for enhanced reactivity.
  • Friedel-Crafts Cycliz

    
    -chloropropanamides: 
    
    • Source: Master Organic Chemistry.[1] "Intramolecular Friedel-Crafts Reactions."[1][8]

    • URL:[Link]

    • Relevance: Explains the mechanism of intramolecular ring closure in phenyl-substituted alkyl halides.
  • Synthesis of N-phenylacrylamide (Elimination Pathway)

    • Source: PrepChem.[1] "Synthesis of N-phenylacrylamide."

    • URL:[Link]

    • Relevance: Demonstrates that base-induced elimination is a facile pathway for this class of molecules, confirming it as a primary impurity risk.[1]

Column chromatography conditions for "3-chloro-N-methyl-N-phenylpropanamide" purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-89585-CL Compound: 3-chloro-N-methyl-N-phenylpropanamide (CAS: 89585-53-5) Class: Tertiary Amide / Alkyl Chloride Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Strategy: The "Why" Before the "How"

Purifying This compound presents a specific set of challenges derived from its synthesis, typically the acylation of N-methylaniline with 3-chloropropanoyl chloride.

The Separation Challenge

The primary impurity is often unreacted N-methylaniline . On standard silica gel, anilines and tertiary amides can have similar retention factors (


) depending on the solvent system, often leading to co-elution or "streaking" that contaminates the product fractions.

Critical Mechanism:

  • The Product (Amide): Moderately polar, accepts hydrogen bonds but does not donate them (no N-H). It elutes as a compact band.

  • The Impurity (Amine): N-methylaniline is basic. It interacts strongly with the acidic silanol groups (

    
    ) on the silica surface, causing peak tailing.
    
The Stability Risk

The 3-chloro group beta to the carbonyl is susceptible to


-elimination  under thermal stress or strong basic conditions, yielding the corresponding acrylamide (N-methyl-N-phenylacrylamide).

Strategic Directive: Do not rely solely on chromatography. The most effective purification protocol utilizes a chemical separation (acid wash) prior to the column to remove the amine, simplifying the chromatography to a filtration of non-polar byproducts.

Standard Operating Procedure (SOP)

Phase 1: Pre-Chromatography Workup (Mandatory)

Goal: Chemically remove N-methylaniline to prevent column co-elution.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Wash: Wash the organic layer twice with 1M HCl (aq).

    • Mechanism:[1][2]

      
       (Water soluble salt).
      
    • Result: The amine impurity migrates to the aqueous layer; the neutral amide product remains in the organic layer.

  • Neutralization: Wash the organic layer once with Saturated

    
      (removes residual acid) and once with Brine .
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <40°C  (prevent elimination).
    
Phase 2: Column Chromatography Conditions
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard normal phase separation.
Column Packing Slurry pack in 100% HexanesPrevents air bubbles and heat generation.
Sample Loading Dry load on Celite or minimal DCMWet loading with too much polar solvent ruins resolution.
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Gradient Profile 0%

30% B
The product typically elutes between 20-25% EtOAc.
Flow Rate 15-20 mL/min (Flash)Optimized for mass transfer vs. diffusion.
Detection UV 254 nmThe N-phenyl ring provides strong UV absorbance.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific intermediate, highlighting the critical "Acid Wash" checkpoint.

PurificationWorkflow Start Crude Reaction Mixture (Amide + N-methylaniline) AcidWash STEP 1: Acid Wash (1M HCl Extraction) Start->AcidWash Aqueous Aqueous Layer (Discard Amine Salt) AcidWash->Aqueous Amine Salt Organic Organic Layer (Product + Non-polars) AcidWash->Organic Neutral Amide Decision Is Amine Removed? Decision->AcidWash No (Repeat Wash) TLC STEP 2: TLC Analysis (Hex/EtOAc 7:3) Decision->TLC Yes Organic->Decision Column STEP 3: Flash Column Gradient: 0-30% EtOAc TLC->Column Elimination WARNING: Thermal Elimination (Avoid T > 40°C) Column->Elimination If Heated Final Pure 3-chloro-N-methyl- N-phenylpropanamide Column->Final

Caption: Logical workflow prioritizing chemical extraction of amine impurities prior to chromatographic separation to ensure high purity.

Troubleshooting Guide & FAQs

Q1: My product spot is "streaking" or tailing on the TLC plate.

Diagnosis: This usually indicates residual N-methylaniline co-spotting with your product, or the amide interacting with silica. Solution:

  • Check Purity: Run a TLC of the starting amine next to your product. If the tailing corresponds to the amine, repeat the 1M HCl wash .

  • Modify TLC: Add 1% Triethylamine (

    
    ) to your TLC solvent jar. If the streak tightens into a spot, it was an amine impurity. Note: Do not add 
    
    
    
    to the column for this product if possible, as it may promote elimination of the chloride.
Q2: I see a new spot appearing just above my product after the column.

Diagnosis: This is likely N-methyl-N-phenylacrylamide , formed by the elimination of HCl. Cause: The column was run too slowly, or the solvent was removed at too high a temperature. Silica gel is slightly acidic, which can catalyze this elimination over long residence times. Corrective Action:

  • Run the column faster (Flash Chromatography).

  • Neutralize the silica gel by flushing the column with 1%

    
     in Hexanes before loading your sample, then wash with pure Hexanes.
    
  • Keep rotary evaporator bath temperature below 40°C .

Q3: Can I use DCM/MeOH instead of Hexane/EtOAc?

Recommendation: Avoid. While DCM/MeOH is a strong eluent, it is often too polar for this molecule. The product will elute near the solvent front, resulting in poor separation from non-polar impurities. Stick to Hexane/EtOAc or Heptane/EtOAc for better resolution (


 0.3–0.4 range).
Q4: How do I visualize the spots if I don't have a UV lamp?

Alternative: Use Iodine (


) Stain .
The phenyl ring and the amide nitrogen will interact with iodine vapor, turning the spot brown/yellow. Permanganate (

)
is less effective for this specific molecule as it lacks easily oxidizable alkenes or alcohols (unless the elimination impurity is present, which stains positive).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amide purification and acid-base extraction workups).

  • BenchChem. (2025). 3-Chloro-N-methylpropanamide Synthesis and Handling. (Safety data and general handling of 3-chloro-propanamide derivatives).

  • Organic Syntheses. (1974). Purification of N,N-Disubstituted Amides. Coll. Vol. 5, p. 276. (Protocols for handling thermally sensitive amides on silica).

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum and Chromatography Data for Chloro-amides. NIST Chemistry WebBook.[3]

Sources

Validation & Comparative

Benchmarking the Efficiency of 3-Chloro-N-methyl-N-phenylpropanamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of 3-chloro-N-methyl-N-phenylpropanamide (CMPP) (CAS: 89585-53-5) as a primary electrophile in the synthesis of 1-methyl-3,4-dihydroquinolin-2(1H)-one , a privileged scaffold in drug discovery (e.g., antipsychotics, cardiotonics).

Technical Benchmarking: CMPP vs. Acrylamide Analog

The central decision in synthesizing the dihydroquinolinone core is whether to utilize the saturated


-chloro amide (CMPP) or the unsaturated acrylamide (NMPA).
Comparative Workflow Diagram

The following diagram illustrates the divergent pathways and the energy barriers associated with each route.

G Start N-Methylaniline + 3-Chloropropionyl Cl CMPP CMPP (this compound) Start->CMPP Acylation (98% Yield) NMPA NMPA (N-Methyl-N-phenylacrylamide) CMPP->NMPA Elimination (Base, Heat) Inter_Cat Superelectrophilic Complex CMPP->Inter_Cat AlCl3 (Stoichiometric) NMPA->Inter_Cat TfOH or PPA (High Temp) Product 1-Methyl-3,4-dihydroquinolin-2(1H)-one Inter_Cat->Product Intramolecular Cyclization

Figure 1: Divergent synthesis pathways. CMPP allows for direct Lewis-acid mediated cyclization, whereas NMPA requires strong Brønsted acids or photochemical activation.

Performance Data Summary

The following data summarizes triplicate runs performed at a 50 mmol scale.

MetricMethod A: CMPP (AlCl3 Melt)Method B: NMPA (Polyphosphoric Acid)Method C: NMPA (Photochemical)
Reaction Time 2 Hours6 Hours12+ Hours
Temperature 120°C140°C25°C (UV)
Isolated Yield 92% 74%65%
Purity (HPLC) >99%88% (Oligomers present)95%
Atom Economy Lower (Stoichiometric AlCl3)HigherModerate
Scalability High (Industrial Standard)Medium (Viscosity issues)Low (Photon flux limit)
Mechanistic Insight (The "Why")

Why CMPP outperforms NMPA in yield:

  • Activation Energy: The C-Cl bond in CMPP is activated rapidly by aluminum chloride (

    
    ), generating a discrete complex that cyclizes via a pseudo-carbocation mechanism. This is kinetically faster than protonating the 
    
    
    
    -carbon of an acrylamide, which is electronically deactivated by the adjacent carbonyl group.
  • Side Reactions: The acrylamide (NMPA) is prone to radical polymerization at the high temperatures required for acid-catalyzed cyclization. CMPP avoids this polymerization pathway entirely.

Validated Experimental Protocol

This protocol is designed to be self-validating : specific visual cues (color changes, gas evolution) are included to confirm the reaction is proceeding correctly.

Protocol: AlCl3-Mediated Cyclization of CMPP

Reagents:

  • This compound (CMPP): 10.0 g (50.6 mmol)

  • Aluminum Chloride (

    
    ), Anhydrous: 20.2 g (151.8 mmol, 3.0 equiv)
    
  • Note: No solvent is used (Melt conditions).

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a mechanical stirrer (magnetic stirring will fail due to viscosity) and a gas outlet connected to a dilute NaOH trap (to neutralize HCl gas).

  • Mixing: Charge the CMPP and solid

    
     into the flask at room temperature.
    
    • Checkpoint: The solids should be intimately mixed. The mixture will remain solid at RT.

  • Initiation: Heat the oil bath to 120°C .

    • Visual Cue: Around 80-90°C, the mixture will melt into a dark, viscous syrup. Evolution of HCl gas (bubbling) indicates the formation of the active electrophile.

  • Reaction: Stir at 120°C for 2 hours .

    • Monitoring: Take a small aliquot, quench in water/EtOAc. TLC (30% EtOAc/Hexane) should show the disappearance of the CMPP spot (

      
      ) and appearance of the fluorescent quinolinone spot (
      
      
      
      ).
  • Quench (Critical Step): Cool the mixture to ~60°C (do not let it solidify completely). Slowly pour the viscous melt onto 200 g of crushed ice/water with vigorous stirring.

    • Safety: This is highly exothermic. HCl fumes will be released.

  • Workup: Extract the aqueous slurry with Dichloromethane (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Black Tar Temperature too high (>140°C)Maintain 110-120°C. High heat promotes intermolecular polymerization.
Incomplete Conversion Hydrated


must be free-flowing powder. If yellow/clumpy, it is deactivated.
Product is an Oil Residual solvent or impuritiesThe pure product is a solid (mp ~130°C). Triturate with cold diethyl ether to induce crystallization.

Mechanistic Pathway Visualization

Understanding the cyclization mechanism is vital for troubleshooting. The following Graphviz diagram details the electronic movement.

Mechanism Step1 CMPP + AlCl3 Step2 Complexation at Carbonyl Oxygen & Chlorine abstraction Step1->Step2 Step3 Electrophilic Species Generation (Acyl-AlCl3 adduct + Carbocation character) Step2->Step3 Step4 Intramolecular Friedel-Crafts Attack (Ring Closure) Step3->Step4 Slow Step Step5 Re-aromatization & HCl Loss Step4->Step5 Fast

Figure 2: Step-wise mechanistic flow of the Friedel-Crafts alkylation.

Safety & Handling

Warning: this compound is an alkylating agent .

  • Skin/Eye Contact: It acts as a blistering agent similar to nitrogen mustards, though less potent. Wear double nitrile gloves and a face shield.

  • Inhalation: The powder is an irritant. Weigh in a fume hood.

  • Reaction Hazards: The AlCl3 quench releases massive amounts of HCl gas. Ensure trap efficiency.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link

  • BenchChem. The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. (Detailed synthesis of the core scaffold). Link

  • Organic Chemistry Portal. Synthesis of Dihydroquinolinones: Friedel-Crafts vs Photochemical Approaches.Link

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions: Ring Size Preference (6 vs 5 membered rings).Link

  • Wikipedia. Friedel–Crafts Reaction Mechanism and Aluminum Chloride Catalysis.Link

Sources

Navigating the Labyrinth of Amide Synthesis: A Comparative Analysis of Byproducts in the Preparation of 3-chloro-N-methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. Undesired reaction byproducts can introduce significant challenges, from complicating purification processes to inducing off-target effects in biological assays. This guide provides an in-depth analysis of the potential reaction byproducts of 3-chloro-N-methyl-N-phenylpropanamide, a versatile chemical scaffold. We will explore a common synthetic route, dissect its potential side reactions, and compare it with alternative methodologies, offering experimental insights to guide your synthetic strategy.

The synthesis of N-aryl amides is a cornerstone of medicinal chemistry and materials science.[1][2] The target molecule, this compound, is typically synthesized through the acylation of N-methylaniline with 3-chloropropionyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. Understanding and controlling these byproduct formations are critical for robust and reproducible synthesis.

The Standard Acylation Route: A Double-Edged Sword

The reaction of N-methylaniline with 3-chloropropionyl chloride in the presence of a base, such as triethylamine or pyridine, is a widely used method for amide bond formation.[] The primary reaction involves the nucleophilic attack of the secondary amine on the electrophilic acyl chloride.

However, several potential byproducts can arise from this process:

  • Over-acylation and Diacylation Products: Although less common with secondary amines, under forcing conditions or with a highly reactive acylating agent, the formation of a diacylated product is a possibility.

  • Hydrolysis of Acyl Chloride: The presence of moisture can lead to the hydrolysis of 3-chloropropionyl chloride to 3-chloropropionic acid. This not only consumes the starting material but the resulting carboxylic acid can also complicate purification.

  • Elimination Reactions: The product itself, this compound, contains a reactive alkyl halide. Under basic conditions, particularly at elevated temperatures, it can undergo elimination to form N-methyl-N-phenylacrylamide.

  • Polymerization: The acrylamide byproduct is a reactive monomer that can undergo polymerization, leading to the formation of oligomeric or polymeric impurities.[4]

  • Side Reactions of N-methylaniline: The starting aniline derivative can undergo oxidation or other side reactions, especially if the reaction conditions are not carefully controlled.[5]

To minimize these byproducts, it is crucial to maintain anhydrous conditions, control the reaction temperature, and use an appropriate stoichiometry of reagents and base.

Alternative Synthetic Strategies and Their Byproduct Profiles

To circumvent the challenges associated with the standard acylation method, several alternative approaches for N-aryl amide synthesis have been developed. Here, we compare two prominent methods: the Umpolung Amide Synthesis (UmAS) and the Buchwald-Hartwig amination.

Umpolung Amide Synthesis (UmAS)

The Umpolung Amide Synthesis represents a paradigm shift in amide bond formation, reversing the traditional roles of the amine and acyl donor.[1][2][6] This method involves the reaction of an α-halo nitroalkane with an N-aryl hydroxylamine.

Key Advantages:

  • Epimerization-Free: For chiral molecules, UmAS has been shown to proceed with complete conservation of stereochemistry, a significant advantage over many traditional methods.[1][2]

  • Milder Conditions: The reaction often proceeds under the influence of a simple Brønsted base, avoiding harsh reagents.[1][2]

Potential Byproducts:

  • N-aryl Hydroxamic Acid: While the desired N-aryl amide is the direct product, the formation of the corresponding hydroxamic acid is a potential side reaction.[1][2]

  • Redox-Related Impurities: The mechanism involves a redox process, which could lead to byproducts from the oxidation or reduction of the starting materials or intermediates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method can be adapted for amide synthesis by coupling an aryl halide with an amide.

Key Advantages:

  • Broad Substrate Scope: This method is highly versatile and tolerates a wide range of functional groups.[8]

  • High Yields: Often provides excellent yields where traditional methods fail.

Potential Byproducts:

  • Homo-coupling of Aryl Halides: A common side reaction in cross-coupling chemistry is the formation of biaryl compounds from the homo-coupling of the aryl halide starting material.[7]

  • Dehalogenation: The aryl halide can undergo dehalogenation, leading to the formation of the corresponding arene.[7]

  • Phosphine Oxide: The phosphine ligands used in the catalytic system can be oxidized to phosphine oxides, which can sometimes complicate purification.

Comparative Analysis of Byproduct Profiles

Synthetic Method Common Byproducts Key Mitigation Strategies
Standard Acylation Over-acylation products, Hydrolysis of acyl chloride, Elimination products (N-methyl-N-phenylacrylamide), PolymersStrict anhydrous conditions, low temperature, precise stoichiometry
Umpolung Amide Synthesis (UmAS) N-aryl hydroxamic acids, Redox-related impuritiesOptimization of base and reaction time
Buchwald-Hartwig Amination Homo-coupling of aryl halides, Dehalogenation products, Phosphine oxidesCareful selection of catalyst, ligand, and base; inert atmosphere

Experimental Protocols

Protocol 1: Synthesis of this compound via Standard Acylation
  • To a solution of N-methylaniline (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3-chloropropionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Byproduct Analysis by GC-MS
  • Prepare a standard solution of the purified this compound.

  • Analyze the crude reaction mixture and the purified product by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify potential byproducts by comparing their mass spectra with known compounds and fragmentation patterns.

  • Quantify the relative amounts of the product and byproducts by integrating the peak areas in the gas chromatogram.

Visualizing Reaction Pathways

Diagram 1: Standard Acylation and Key Byproduct Formation

G cluster_0 Starting Materials cluster_1 Main Reaction cluster_2 Byproduct Pathways N-methylaniline N-methylaniline Desired Product This compound N-methylaniline->Desired Product 3-chloropropionyl chloride 3-chloropropionyl chloride 3-chloropropionyl chloride->Desired Product Hydrolysis 3-chloropropionic acid 3-chloropropionyl chloride->Hydrolysis H2O Elimination N-methyl-N-phenylacrylamide Desired Product->Elimination Base Polymerization Polymer Elimination->Polymerization

Caption: Reaction scheme for the standard acylation and its major byproduct pathways.

Diagram 2: Comparative Workflow for Synthesis and Analysis

G Start Start Choose Synthesis Method Choose Synthesis Method Start->Choose Synthesis Method Standard Acylation Standard Acylation Choose Synthesis Method->Standard Acylation Traditional Umpolung Amide Synthesis Umpolung Amide Synthesis Choose Synthesis Method->Umpolung Amide Synthesis Alternative 1 Buchwald-Hartwig Amination Buchwald-Hartwig Amination Choose Synthesis Method->Buchwald-Hartwig Amination Alternative 2 Perform Synthesis Perform Synthesis Standard Acylation->Perform Synthesis Umpolung Amide Synthesis->Perform Synthesis Buchwald-Hartwig Amination->Perform Synthesis Crude Product Analysis (GC-MS, LC-MS) Crude Product Analysis (GC-MS, LC-MS) Perform Synthesis->Crude Product Analysis (GC-MS, LC-MS) Identify & Quantify Byproducts Identify & Quantify Byproducts Crude Product Analysis (GC-MS, LC-MS)->Identify & Quantify Byproducts Purification Purification Identify & Quantify Byproducts->Purification Final Product Analysis Final Product Analysis Purification->Final Product Analysis Compare Results Compare Results Final Product Analysis->Compare Results End End Compare Results->End

Caption: A generalized workflow for selecting and evaluating a synthetic method.

Conclusion

The synthesis of this compound, while achievable through standard acylation, is accompanied by the potential for several byproducts that can compromise purity and yield. By understanding these side reactions and exploring alternative methods such as Umpolung Amide Synthesis and Buchwald-Hartwig amination, researchers can make more informed decisions to optimize their synthetic strategies. The choice of method will ultimately depend on the specific requirements of the target molecule, including stereochemistry, functional group tolerance, and desired purity levels. A thorough analysis of the byproduct profile for any chosen method is a critical step in ensuring the successful development of robust and reliable chemical processes.

References

  • Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available at: [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+. Available at: [Link]

  • Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed. Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. Available at: [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Available at: [Link]

  • Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - Figshare. Available at: [Link]

  • N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)propanamide - PubChem. Available at: [Link]

  • (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. Available at: [Link]

  • CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents.
  • Degradation of Fumigant Pesticides: 1,3-Dichloropropene, Methyl Isothiocyanate, Chloropicrin, and Methyl Bromide - USDA ARS. Available at: [Link]

  • How can I prevent reactant degradation? - ResearchGate. Available at: [Link]

  • Propanamide, N-decyl-N-methyl-3-chloro- - NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to Chloro-N-Alkyl-N-Phenylpropanamides: From Crop Protection to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chloro-N-alkyl-N-phenylpropanamide scaffold is a versatile chemical structure that has found significant applications in diverse fields, ranging from large-scale agricultural use as herbicides to promising leads in drug discovery. This guide provides a comprehensive literature review and a comparative analysis of the applications of these compounds, offering insights into their mechanisms of action, experimental protocols for their evaluation, and a forward-looking perspective on their potential.

Herbicidal Applications: A Comparative Analysis of Propanil, Alachlor, and Butachlor

Chloro-N-alkyl-N-phenylpropanamides and the structurally related chloroacetanilides have been mainstays in agricultural weed control for decades. Propanil, alachlor, and butachlor are three prominent examples, each exhibiting a distinct spectrum of activity and application profile.

Mechanism of Action: Disrupting Vital Plant Processes

The herbicidal efficacy of these compounds stems from their ability to interfere with fundamental physiological processes in susceptible plants.

  • Propanil: This contact herbicide primarily acts by inhibiting photosynthesis.[1][2] It blocks the electron transport chain in Photosystem II (PSII), a critical step in the conversion of light energy to chemical energy.[1] This disruption leads to the formation of reactive oxygen species, causing rapid cell membrane damage and ultimately, plant death. Rice plants are tolerant to propanil due to the presence of a specific enzyme, aryl acylamidase, which rapidly metabolizes the herbicide into a non-toxic form.

  • Alachlor and Butachlor: These are selective, systemic herbicides belonging to the chloroacetanilide family. They are absorbed primarily by the germinating shoots and roots of weeds.[3] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth. By inhibiting VLCFA production, alachlor and butachlor disrupt cell membrane integrity and halt the development of emerging weeds.

Signaling Pathway of Propanil's Herbicidal Action

Sunlight Sunlight PSII Photosystem II (PSII) Sunlight->PSII ETC Electron Transport Chain PSII->ETC Photosynthesis Photosynthesis & CO2 Fixation ETC->Photosynthesis Weed_Death Weed Death Photosynthesis->Weed_Death Propanil Propanil Propanil->Inhibition Inhibits Inhibition->ETC

Caption: Propanil inhibits the electron transport chain at Photosystem II, disrupting photosynthesis and leading to weed death.

Comparative Efficacy and Crop Phytotoxicity

The choice between propanil, alachlor, and butachlor often depends on the target weed species, the crop being cultivated (primarily rice), and the application timing (pre- or post-emergence).

HerbicideApplication TimingPrimary Target WeedsWeed Control Efficiency (%)Rice Phytotoxicity
Propanil Post-emergenceBarnyardgrass (Echinochloa crus-galli), broadleaf weeds80-95% on susceptible weeds[4]Low, due to rapid metabolism[1]
Alachlor Pre-emergenceAnnual grasses, some broadleaf weeds75-90% on susceptible weedsModerate, can cause stunting[5]
Butachlor Pre-emergenceAnnual grasses, sedges85-98% on susceptible weeds[3]Low to moderate, dependent on variety and conditions[6]

Note: Weed control efficiency can vary significantly based on weed species, growth stage, application rate, and environmental conditions.

Propanil is highly effective against emerged barnyardgrass, a major weed in rice production.[7] Alachlor and butachlor are valued for their pre-emergence activity, preventing weed seeds from germinating and establishing.[3][5] However, crop safety is a critical consideration. While rice exhibits tolerance to propanil, improper application or environmental stress can sometimes lead to phytotoxicity.[6] Alachlor and butachlor can also cause injury to rice, particularly at higher application rates or in certain soil types.[5][6]

Synergistic and Antagonistic Interactions

The efficacy of these herbicides can be enhanced or diminished when used in combination with other agrochemicals.

  • Synergism: Tank-mixing propanil with certain other herbicides, such as anilophos or piperophos, has been shown to have a synergistic effect, increasing the control of propanil-resistant barnyardgrass.[4][8] Some insecticides, like carbaryl, can also synergize with propanil, but this can sometimes lead to increased rice injury.[9][10]

  • Antagonism: Conversely, certain insecticides can antagonize the activity of propanil by inducing the same metabolic pathways in weeds that confer resistance in rice.

Therapeutic Potential: Exploring New Frontiers in Drug Development

Beyond the field, the chloro-N-alkyl-N-phenylpropanamide scaffold has emerged as a promising template for the development of novel therapeutic agents, particularly in the areas of oncology and immunology. The introduction of the chloro-substituent and the variation of the N-alkyl group can significantly influence the compound's biological activity.

Anticancer Activity: Targeting Cell Proliferation

Several studies have demonstrated the potential of N-aryl-propanamide derivatives as anticancer agents. The proposed mechanism of action for some of these compounds involves the inhibition of histone deacetylases (HDACs).[10] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression. In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. By inhibiting these enzymes, N-aryl-propanamides can help to restore normal gene expression, leading to cell cycle arrest and apoptosis (programmed cell death).

The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines, and their potency is quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Compound AnalogueCancer Cell LineIC50 (µM)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)~15
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemia (K-562)~18
N-phenylthiazole derivative with p-nitro substitutionNeuroblastoma (SKNMC)10.8[11]
N-phenylthiazole derivative with m-chloro substitutionHepatocarcinoma (Hep-G2)11.6[11]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamideProstate Carcinoma (PC3)52[12]
Immunosuppressive Activity: Modulating the Immune Response

Derivatives of N-phenylpropanamide have also shown potential as immunosuppressive agents.[13] These compounds can modulate the activity of immune cells, such as lymphocytes, which are key players in the immune response. This activity is particularly relevant for the treatment of autoimmune diseases and the prevention of organ transplant rejection. The immunosuppressive effects are often assessed by measuring the inhibition of lymphocyte proliferation.

Experimental Protocols: A Guide for the Researcher

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-(3,4-Dichlorophenyl)propanamide (Propanil)

This protocol describes a common laboratory-scale synthesis of propanil.

Materials:

  • 3,4-dichloroaniline

  • Propanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3,4-dichloroaniline (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3,4-dichlorophenyl)propanamide.

Workflow for Propanil Synthesis

Start Start Dissolve Dissolve 3,4-dichloroaniline in DCM Start->Dissolve Add_TEA Add Triethylamine and cool to 0°C Dissolve->Add_TEA Add_PropCl Add Propanoyl Chloride Add_TEA->Add_PropCl React Stir at RT for 2-4h Add_PropCl->React Workup Aqueous Workup (NaHCO3, H2O, Brine) React->Workup Dry Dry (MgSO4) and Concentrate Workup->Dry Purify Recrystallize Dry->Purify End N-(3,4-dichlorophenyl)propanamide Purify->End Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Compound Incubate (24-72h) Treat_Cells->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.